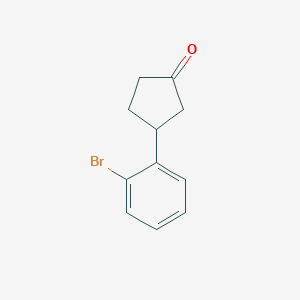

3-(2-Bromophenyl)cyclopentanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11BrO |

|---|---|

Molecular Weight |

239.11 g/mol |

IUPAC Name |

3-(2-bromophenyl)cyclopentan-1-one |

InChI |

InChI=1S/C11H11BrO/c12-11-4-2-1-3-10(11)8-5-6-9(13)7-8/h1-4,8H,5-7H2 |

InChI Key |

LSKNXPAIRANTEL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)CC1C2=CC=CC=C2Br |

Origin of Product |

United States |

Modification of the Carbonyl Group:the Ketone Can Undergo a Wide Range of Classical Carbonyl Chemistry Transformations.

Reduction: Reduction with agents like sodium borohydride (B1222165) (NaBH₄) converts the ketone to a secondary alcohol, introducing a new stereocenter and a hydroxyl group for further functionalization.

Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to create tertiary alcohols, introducing new carbon substituents.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl into an exocyclic double bond, providing a scaffold for further reactions like epoxidation or dihydroxylation.

Modification of the Cyclopentane Ring:the α Protons Adjacent to the Carbonyl Group Are Acidic and Can Be Removed to Form an Enolate. This Enolate Can then React with Various Electrophiles.

Structure-Activity Relationship (SAR) Studies in the Context of Synthetic Optimization and Compound Libraries

While no specific biological activity has been prominently reported for 3-(2-Bromophenyl)cyclopentanone itself, its structural motifs are present in many biologically active molecules. Halogenated aromatic rings and cyclic ketones are common features in compounds with antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comnih.govmdpi.com The synthetic versatility of this scaffold makes it an excellent candidate for the construction of compound libraries for screening and subsequent structure-activity relationship (SAR) studies.

An SAR study aims to correlate specific structural features of a molecule with its biological or pharmacological activity. By systematically modifying a lead compound, chemists can identify which parts of the molecule are essential for activity (the pharmacophore) and which can be altered to improve potency, selectivity, or pharmacokinetic properties.

Using the synthetic strategies outlined in the previous section, a focused library of analogues of this compound could be designed. A hypothetical library might explore variations at three key positions:

R¹: The substituent replacing the bromine atom on the phenyl ring (via Suzuki coupling).

R²: A substituent added to the α-position of the cyclopentanone (B42830) (via enolate alkylation).

R³ & R⁴: Substituents at the carbonyl carbon, resulting from nucleophilic addition.

Table 4: Hypothetical Compound Library for SAR Studies

| Core Scaffold | R¹ (at C2' of Phenyl) | R² (at C2 of Cyclopentane) | R³ & R⁴ (at C1 of Cyclopentane) |

| H, 4-F-Ph, 4-MeO-Ph, Thienyl | H, Methyl, Ethyl | =O (Ketone) | |

| H, 4-F-Ph, 4-MeO-Ph, Thienyl | H, Methyl, Ethyl | -OH, -H (Alcohol) | |

| H, 4-F-Ph, 4-MeO-Ph, Thienyl | H, Methyl, Ethyl | -OH, -CH₃ (Tertiary Alcohol) |

Once synthesized, this library would be screened against a biological target. The resulting activity data would allow for the elucidation of an SAR. For example, screening for antibacterial activity might reveal that:

An electron-withdrawing group at the R¹ position (like 4-fluorophenyl) enhances potency.

Small alkyl groups at the R² position are tolerated, but larger groups diminish activity.

Conversion of the ketone to an alcohol (R³ , R⁴ ) abolishes activity, indicating the carbonyl is crucial for the mechanism of action.

This information is invaluable for synthetic optimization, guiding the design of second-generation compounds with improved properties.

Analysis of Conformational Preferences and Stereoisomerism for Derivatives

The stereochemistry and conformational behavior of this compound and its derivatives are crucial factors that influence their reactivity and biological interactions.

Conformation: Unlike the planar drawings often used for simplicity, cyclopentane rings are not flat. They adopt puckered conformations to alleviate the torsional strain that would arise from eclipsed C-H bonds in a planar structure. libretexts.orgmaricopa.edu The two most common low-energy conformations are the envelope (where four carbons are coplanar and one is out of the plane) and the half-chair (where three carbons are coplanar, with one above and one below the plane). youtube.com

For this compound, the ring will exist in a dynamic equilibrium between these puckered forms. The bulky 2-bromophenyl substituent at the C3 position will strongly prefer to occupy a pseudo-equatorial position rather than a more sterically hindered pseudo-axial position. chemistrysteps.com This conformational preference dictates the three-dimensional shape of the molecule and can influence the stereochemical course of its reactions. For example, reagents are more likely to approach the carbonyl group from the face opposite the bulky substituent.

Stereoisomerism: The C3 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-3-(2-Bromophenyl)cyclopentanone and (S)-3-(2-Bromophenyl)cyclopentanone.

When new stereocenters are introduced into the molecule through chemical reactions, diastereomers can be formed. For instance:

Reduction of the ketone: Reducing the carbonyl group to a hydroxyl group creates a new stereocenter at C1. Starting with a racemic mixture of the ketone would result in two pairs of enantiomers (four stereoisomers in total). However, if starting with a single enantiomer of the ketone, the reaction would produce two diastereomers, likely in unequal amounts due to the directing effect of the existing stereocenter (diastereoselective reduction).

α-Alkylation: Introducing a substituent at C2 creates a new stereocenter. The relationship between the C2 and C3 substituents can be either cis or trans. The preferred formation of one diastereomer over the other will depend on the reaction conditions and the conformational bias imparted by the bromophenyl group.

Understanding and controlling the stereoisomerism and conformational preferences of these derivatives is essential, particularly in medicinal chemistry, where the specific three-dimensional arrangement of a molecule is often critical for its interaction with a biological target.

Derivatives, Analogues, and Structure Reactivity Relationships of 3 2 Bromophenyl Cyclopentanone

Synthesis of Complex Spiro- and Fused Cyclopentanone (B42830) Derivatives

The rigid framework of 3-(2-Bromophenyl)cyclopentanone, which combines a reactive carbonyl group and a strategically positioned aryl halide, makes it a valuable precursor for constructing intricate spiro- and fused-ring systems. The key to many of these transformations is the use of palladium-catalyzed reactions that leverage the carbon-bromine bond.

One prominent strategy involves an intramolecular Heck reaction. wikipedia.orglibretexts.orgchim.it This powerful carbon-carbon bond-forming process can be used to create cyclic compounds from a single molecule containing both an aryl halide and an alkene. wikipedia.org For this compound, a synthetic sequence can be envisioned where the ketone is first modified to introduce an alkene tether, typically at the alpha position (C2). This can be achieved through standard enolate chemistry, such as α-allylation. The resulting intermediate, possessing both the 2-bromophenyl group and an adjacent allyl group, is primed for cyclization.

Upon treatment with a palladium(0) catalyst, the catalyst undergoes oxidative addition into the aryl-bromide bond. This is followed by intramolecular migratory insertion of the tethered alkene into the newly formed palladium-carbon bond. The final step is typically a β-hydride elimination, which regenerates the palladium(0) catalyst and yields the spirocyclic product. This approach has been successfully used to prepare optically active spirocycles from related ortho-haloaryl-functionalized ketones. nih.govdiva-portal.org The general mechanism for such a transformation is outlined below.

Table 1: Proposed Synthesis of a Spirocycle via Intramolecular Heck Reaction

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Description |

| 1 | α-Allylation | 1. LDA, THF, -78 °C; 2. Allyl bromide | α-Allyl-3-(2-bromophenyl)cyclopentanone | Formation of the enolate followed by alkylation introduces the necessary alkene tether. |

| 2 | Intramolecular Heck Cyclization | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N), Toluene, Heat | Spiro[cyclopentane-1,1'-inden]-5-one derivative | Palladium-catalyzed cyclization forms the new five-membered ring, creating the spirocyclic core. wikipedia.orgnih.gov |

This methodology allows for the creation of complex scaffolds, such as spiro[cyclopentane-indenes], which are challenging to synthesize through other means. The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be fine-tuned to optimize yield and selectivity. researchgate.net Furthermore, using chiral ligands can induce asymmetry, leading to the formation of enantiomerically enriched spirocycles, a critical aspect in medicinal chemistry. chim.it

Design and Preparation of Bromophenyl-Substituted Five-Membered Lactones and Other Heterocycles

The functional groups of this compound serve as handles for its conversion into various heterocyclic systems, most notably lactones and nitrogen-containing rings.

A primary method for converting a cyclic ketone into a lactone (a cyclic ester) is the Baeyer-Villiger oxidation. wikipedia.orgorganicchemistrytutor.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, expanding the ring. slideshare.net When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), it is expected to yield a six-membered lactone (an oxepan-2-one derivative). organic-chemistry.orgyoutube.com

The regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the adjacent carbon atoms. The general order of migratory ability is tertiary alkyl > secondary alkyl > phenyl > primary alkyl. organic-chemistry.org In this compound, the carbonyl is flanked by two secondary carbons (C2 and C5). The presence of the bulky 2-bromophenyl substituent at C3 introduces significant steric and electronic effects, which can influence which C-C bond migrates, leading to potentially two regioisomeric lactone products.

Beyond lactones, the cyclopentanone moiety can be a precursor to five-membered aromatic heterocycles like pyrroles. A classic approach is the Paal-Knorr synthesis, which requires a 1,4-dicarbonyl compound. The starting ketone can be converted into a suitable 1,4-dicarbonyl intermediate through α-functionalization. For instance, α-acylation of the ketone followed by subsequent manipulations can generate the required precursor. This 1,4-dicarbonyl, still bearing the 2-bromophenyl substituent, can then be condensed with ammonia (B1221849) or a primary amine to furnish a highly substituted pyrrole (B145914) derivative.

Table 2: Proposed Synthesis of a Bromophenyl-Substituted Pyrrole

| Step | Reaction | Reagents & Conditions | Intermediate/Product | Description |

| 1 | α-Acylation | 1. LDA, THF; 2. Acyl chloride (e.g., ClCOOEt) | 2-Acyl-3-(2-bromophenyl)cyclopentanone | Introduction of a second carbonyl group to form a β-dicarbonyl compound. |

| 2 | Ring Opening/Rearrangement | Oxidative cleavage or other methods | 1,4-Dicarbonyl precursor | Conversion of the cyclic β-dicarbonyl into an acyclic 1,4-dicarbonyl system. |

| 3 | Paal-Knorr Pyrrole Synthesis | NH₄OAc, Acetic Acid, Heat | 2,5-Disubstituted-3-(2-bromophenyl)pyrrole | Cyclocondensation with an ammonia source to form the aromatic pyrrole ring. youtube.com |

These synthetic routes demonstrate the utility of this compound as a modular building block for accessing a range of bromophenyl-substituted heterocycles, which are important motifs in pharmaceuticals and materials science. nih.govorganic-chemistry.org

Development of Polyfunctionalized Analogues through Strategic Chemical Modifications

The structure of this compound offers three distinct regions for chemical modification: the aryl bromide, the ketone, and the cyclopentane (B165970) ring. This allows for the strategic development of polyfunctionalized analogues, creating a diverse library of compounds from a single starting material.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. High-field NMR is crucial for resolving complex spin systems and accurately assigning chemical shifts.

High-Field ¹H and ¹³C NMR Spectroscopy for Structural Elucidation

The structural confirmation of 3-(2-Bromophenyl)cyclopentanone relies heavily on ¹H and ¹³C NMR spectroscopy. In a typical analysis, the sample is dissolved in a deuterated solvent, such as deuterochloroform (CDCl₃), and analyzed using a high-frequency spectrometer.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another. For this compound, the spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons of the cyclopentanone (B42830) ring. The aromatic protons typically appear in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. The presence of the bromine atom and the cyclopentanone substituent will influence their specific chemical shifts and splitting patterns. The aliphatic protons of the cyclopentanone ring will resonate in the upfield region (δ 1.5-3.5 ppm). The proton at the C3 position, being adjacent to the aromatic ring, is expected to be the most downfield of the aliphatic protons.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, this includes the carbonyl carbon, the carbons of the aromatic ring, and the aliphatic carbons of the cyclopentanone ring. The carbonyl carbon (C=O) is characteristically found far downfield (δ > 200 ppm). The aromatic carbons appear in the δ 120-145 ppm range, with the carbon atom bonded to the bromine showing a distinct chemical shift. The aliphatic carbons of the five-membered ring will have signals in the upfield region (δ 20-50 ppm).

A detailed analysis of the chemical shifts (δ), coupling constants (J), and integration values from both ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, thus elucidating the precise molecular structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| ¹³C (C=O) | > 200 | Carbonyl carbon, highly deshielded. |

| ¹³C (Aromatic C-Br) | ~122 | Direct attachment to bromine influences shift. |

| ¹³C (Aromatic C-H) | 127-134 | Range for other aromatic carbons. |

| ¹³C (Aromatic C-C) | ~142 | Quaternary carbon attached to the cyclopentanone ring. |

| ¹³C (Aliphatic CH) | 40-50 | Methine carbon at position 3. |

| ¹³C (Aliphatic CH₂) | 25-40 | Methylene (B1212753) carbons in the cyclopentanone ring. |

| ¹H (Aromatic) | 7.1-7.6 | Complex multiplet pattern due to ortho, meta, and para coupling. |

| ¹H (Aliphatic-CH) | 3.5-4.0 | Methine proton at position 3, coupled to adjacent CH₂ groups. |

| ¹H (Aliphatic-CH₂) | 2.0-3.0 | Multiple signals for the four methylene protons, showing complex splitting. |

Note: The data in this table is predicted and serves as an illustrative example. Actual experimental values may vary.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments

While 1D NMR provides fundamental information, two-dimensional (2D) NMR experiments are essential for unambiguously establishing atomic connectivity and stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the methine proton at C3 and the protons on the adjacent methylene groups (C2 and C4), as well as between the different protons within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. This is a powerful tool for assigning carbon signals based on their known proton assignments. Each CH, CH₂, and CH₃ group will produce a cross-peak, definitively linking the proton and carbon chemical

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of a compound by generating intact molecular ions. For this compound, this method would provide precise mass information, confirming its elemental composition.

In a typical ESI-MS experiment, the molecule is first protonated to form a pseudomolecular ion [M+H]⁺. The expected monoisotopic mass of the neutral molecule (C₁₁H₁₁BrO) is calculated to be 238.0044 u. The presence of bromine is particularly significant due to its two abundant isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance). This results in a characteristic isotopic pattern in the mass spectrum. The protonated molecule [M+H]⁺ would therefore appear as a pair of peaks of nearly equal intensity, separated by two mass-to-charge (m/z) units.

Table 1: Predicted ESI-MS Data for this compound

| Ion Species | Formula | Isotope | Calculated m/z | Relative Abundance (%) |

| [M+H]⁺ | C₁₁H₁₂⁷⁹BrO⁺ | ⁷⁹Br | 239.0121 | ~100 |

| [M+H]⁺ | C₁₁H₁₂⁸¹BrO⁺ | ⁸¹Br | 241.0100 | ~97.3 |

This distinctive isotopic signature provides unambiguous confirmation of the presence of a single bromine atom within the molecular structure. Further fragmentation analysis (MS/MS) could be employed to elucidate the structural connectivity by breaking the molecular ion into smaller, identifiable fragments.

X-ray Diffraction (XRD) Studies

X-ray Diffraction (XRD) is an indispensable tool for the precise determination of a molecule's three-dimensional structure at the atomic level.

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for elucidating the complete atomic arrangement of a crystalline solid. bruker.com For this compound, growing a suitable single crystal and analyzing it via SC-XRD would provide unequivocal proof of its covalent structure, confirming the connectivity of the cyclopentanone ring and the 2-bromophenyl substituent.

The analysis would yield precise bond lengths, bond angles, and torsion angles, offering deep insight into the molecule's conformation. Key structural parameters that would be determined include the planarity of the phenyl ring, the puckering of the cyclopentanone ring, and the relative orientation of these two moieties.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uzh.chshu.ac.uk This technique is particularly useful for analyzing molecules with chromophores, which are the parts of a molecule responsible for light absorption. fiveable.me

In this compound, the primary chromophores are the bromophenyl ring and the carbonyl group (C=O) of the cyclopentanone. The absorption of UV light excites electrons from lower-energy molecular orbitals to higher-energy ones. The main electronic transitions expected for this molecule are π → π* and n → π*. shu.ac.ukinflibnet.ac.in

π → π Transitions:* These are high-energy transitions associated with the π-electron system of the aromatic benzene (B151609) ring. They are typically intense (high molar absorptivity) and are expected to occur in the shorter wavelength region of the UV spectrum. libretexts.org

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These are lower-energy transitions compared to π → π* and are characteristically much less intense. shu.ac.ukinflibnet.ac.in

The UV-Vis spectrum of this compound would be expected to show distinct absorption bands corresponding to these transitions. The position of the maximum absorbance (λ_max_) for the π → π* transition of the phenyl group would indicate the extent of conjugation. The presence of the carbonyl group would be confirmed by the weak n → π* absorption band at a longer wavelength.

Table 2: Expected Electronic Transitions for this compound

| Transition | Associated Chromophore | Expected Wavelength Region | Expected Intensity |

| π → π | Phenyl Ring | ~200-280 nm | High |

| n → π | Carbonyl Group | ~280-320 nm | Low |

Analysis of the spectrum can reveal how the electronic structure of the phenyl ring is influenced by the bromo and cyclopentanone substituents.

Applications in Advanced Organic Synthesis and Materials Science Research

Utilization as Building Blocks for the Synthesis of Complex Molecular Architectures

The strategic placement of functional groups in 3-(2-Bromophenyl)cyclopentanone makes it an ideal starting point for the synthesis of complex molecular structures. The cyclopentanone (B42830) ring provides a rigid scaffold that can be further functionalized, while the 2-bromophenyl group is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse substituents and the extension of the molecular framework.

Researchers have employed this compound in the synthesis of biologically active molecules and natural product analogues. For instance, the ketone functionality can undergo aldol (B89426) condensations, Wittig reactions, and other carbonyl chemistry to build larger, more complex acyclic chains or ring systems. The bromine atom on the phenyl ring is a key handle for palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the creation of carbon-carbon and carbon-nitrogen bonds. These transformations are fundamental in the assembly of intricate molecular frameworks found in pharmaceuticals and other functional organic materials. mdpi.comnih.gov

A notable application is in the synthesis of polycyclic aromatic hydrocarbons and other extended π-systems. Through sequential cross-coupling reactions and subsequent cyclization strategies, the 2-bromophenyl moiety can be elaborated into larger aromatic structures. The cyclopentanone ring can also serve as a precursor to other ring systems through ring-expansion or rearrangement reactions, further expanding the diversity of accessible molecular architectures.

Precursors for the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic systems. The ketone group can react with a range of dinucleophiles to form five-, six-, and seven-membered rings containing one or more heteroatoms such as nitrogen, oxygen, and sulfur.

For example, condensation of this compound with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can lead to isoxazoles. researchgate.net Similarly, reactions with amidines or guanidines can be employed to construct pyrimidine (B1678525) rings. The presence of the 2-bromophenyl group opens up possibilities for intramolecular cyclization reactions. For instance, after conversion of the ketone to a suitable functional group, an intramolecular Heck or Suzuki reaction could be used to form a new ring fused to the phenyl group, leading to the formation of indanone or other polycyclic heterocyclic systems. scirp.orgnih.gov

The versatility of this building block is further demonstrated by its use in multicomponent reactions (MCRs) to generate complex heterocyclic scaffolds in a single step. scirp.org By combining this compound with two or more other reactants, libraries of diverse heterocyclic compounds can be efficiently synthesized for biological screening and materials discovery.

Role in Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade reactions and multicomponent reactions (MCRs) are powerful strategies in modern organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a significant increase in synthetic efficiency and molecular complexity. rsc.org this compound is an excellent substrate for such reactions due to its multiple reactive sites.

In a typical MCR, the cyclopentanone can act as the carbonyl component. For example, in a Biginelli-type reaction, it can react with an aldehyde and a urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. nih.gov The 2-bromophenyl group can also participate in these cascade sequences. For instance, a reaction could be designed where an initial condensation at the ketone is followed by an intramolecular palladium-catalyzed cyclization involving the bromo-substituent, leading to the rapid construction of complex polycyclic systems. nih.govrsc.org

The use of this compound in cascade reactions often leads to the formation of intricate and densely functionalized molecules that would otherwise require lengthy and laborious multi-step syntheses. nih.gov This approach is particularly valuable in the synthesis of compound libraries for drug discovery, where speed and efficiency are crucial.

Development as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The development of new chiral auxiliaries and ligands is crucial for the advancement of this field. This compound, with its defined stereochemistry when resolved or synthesized in an enantiomerically pure form, presents opportunities for the development of novel chiral ligands.

The cyclopentane (B165970) backbone provides a rigid scaffold that can position coordinating groups in a well-defined spatial arrangement. The 2-bromophenyl group can be functionalized with various donor atoms, such as phosphorus, nitrogen, or sulfur, to create bidentate or tridentate ligands. For example, the bromine can be replaced with a phosphine (B1218219) group via a lithiation-phosphination sequence, and the ketone can be converted into a hydroxyl or amino group that can also coordinate to a metal center.

These newly designed chiral ligands, derived from this compound, could then be employed in a range of asymmetric transformations, such as hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. nih.gov The steric and electronic properties of the ligand can be fine-tuned by modifying the substituents on the phenyl ring or the cyclopentane scaffold, allowing for the optimization of enantioselectivity in a given catalytic reaction. While the direct application of this compound itself as a chiral auxiliary is less common, its potential as a precursor for more complex and effective chiral ligands is a promising area of research.

Contribution to Supramolecular Chemistry and Crystal Engineering Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules, while crystal engineering is concerned with the design and synthesis of crystalline solids with desired properties. rsc.orgub.edu The structure of this compound and its derivatives makes them interesting candidates for studies in these fields.

The presence of the carbonyl group allows for the formation of hydrogen bonds with suitable donor molecules. The aromatic phenyl ring can participate in π-π stacking interactions, and the bromine atom can engage in halogen bonding, a type of non-covalent interaction that has gained significant attention in recent years. These interactions can be exploited to control the self-assembly of molecules in the solid state, leading to the formation of specific crystal packing arrangements. researchgate.net

By modifying the substituents on the phenyl ring or the cyclopentane scaffold, the nature and strength of these intermolecular interactions can be systematically varied. This allows for the rational design of new crystalline materials with specific properties, such as desired melting points, solubilities, or even electronic properties. For example, the introduction of hydrogen bond donors and acceptors could lead to the formation of extended supramolecular networks. The study of the crystal structures of this compound derivatives provides valuable insights into the fundamental principles of molecular recognition and self-assembly. researchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 3 2 Bromophenyl Cyclopentanone

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles is a cornerstone of modern synthetic methodology. For 3-(2-Bromophenyl)cyclopentanone, future research could prioritize the development of synthetic routes that are both environmentally benign and efficient. The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is central to this endeavor. jocpr.comprimescholars.com

Current synthetic approaches to similar compounds often rely on multi-step sequences that may generate significant chemical waste. Future investigations should aim to design pathways that maximize the incorporation of all reactant atoms into the final product, thereby minimizing byproducts. primescholars.comresearchgate.net This could involve exploring one-pot reactions or tandem catalytic cycles that construct the this compound framework from simple, readily available starting materials. For instance, developing a catalytic [3+2] cycloaddition reaction between a suitable C3 and C2 synthon, where one component already contains the 2-bromophenyl moiety, could offer a highly atom-economical route.

Furthermore, the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., lower temperatures, shorter reaction times) will be crucial. The principles of green chemistry aim to reduce waste, energy consumption, and the use of hazardous substances. jocpr.com

Exploration of Novel Reactivity Manifolds and Unconventional Transformations

The inherent functionality of this compound—a ketone and an aryl bromide—provides a platform for exploring a wide range of chemical reactions. The cyclopentanone (B42830) moiety can undergo a variety of transformations, including but not limited to:

Alpha-functionalization: Introduction of various substituents at the C2 and C5 positions.

Ring-expansion or contraction: Leading to the formation of six-membered or four-membered ring systems.

Reductive amination: To produce the corresponding cyclopentylamine (B150401) derivatives.

Wittig-type reactions: To generate exocyclic double bonds.

The 2-bromophenyl group is a versatile handle for cross-coupling reactions. Seminal work in palladium-catalyzed cross-coupling provides a vast toolbox for C-C, C-N, and C-O bond formation. Future research could explore reactions such as Suzuki, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions at the ortho position of the phenyl ring. The interplay between the cyclopentanone ring and the reactivity of the C-Br bond could lead to novel intramolecular cyclization pathways, potentially yielding complex polycyclic structures.

Integration into Advanced Catalytic Cycles, Either as Substrates or as Components of Novel Ligand Systems

Beyond being a synthetic target, this compound and its derivatives could play a role in catalysis. As a substrate, it can be used to probe the efficiency and selectivity of new catalytic systems designed for C-Br bond activation or transformations of the cyclopentanone ring.

More intriguingly, this molecule could serve as a precursor to novel ligand systems for transition metal catalysis. For example, functionalization of the cyclopentanone ring, perhaps through conversion to a cyclopentadienyl (B1206354) (Cp) ligand or a chiral diamine, coupled with the presence of the bromo-handle for further modification, could lead to the synthesis of unique ligand architectures. These new ligands could find applications in asymmetric catalysis, a field that continuously seeks novel structures to achieve high enantioselectivity.

Further Mechanistic Elucidation of Complex Reaction Pathways through Combined Experimental and Computational Approaches

As novel reactions of this compound are discovered, a deep understanding of the underlying reaction mechanisms will be paramount. A synergistic approach combining experimental techniques (e.g., kinetic studies, isotopic labeling, in-situ reaction monitoring) and computational modeling will be essential.

For instance, in a potential intramolecular Heck reaction to form a tricyclic system, computational studies could help to:

Model the transition states and intermediates.

Elucidate the role of the ligand and other additives.

Predict the stereochemical outcome of the reaction.

Such detailed mechanistic insights are not only of fundamental academic interest but also crucial for optimizing reaction conditions and expanding the scope of the transformation.

Design of Targeted Analogues for Specific Research Applications in Emerging Fields

The core structure of this compound can be systematically modified to create a library of analogues for specific applications. By varying the substituents on the phenyl ring or modifying the cyclopentanone moiety, researchers can fine-tune the electronic and steric properties of the molecule.

For example, the introduction of fluorescent tags could lead to the development of molecular probes for bioimaging. The synthesis of analogues with specific pharmacophores could be a starting point for medicinal chemistry programs. The cyclopentanone ring is a structural motif found in some fragrances, suggesting another potential avenue for analogue design. nih.gov

The development of a diverse set of analogues would enable screening for a wide range of properties and potential applications in materials science, chemical biology, and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.